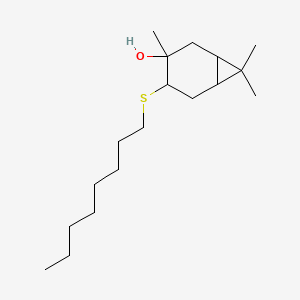
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the esterification of benzeneacetic acid derivatives with appropriate alcohols under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivative compounds.
Scientific Research Applications
Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzeneacetic acid, 3-methyl-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, (±)- include other esters of benzeneacetic acid and derivatives with different substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63831-29-8 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-(3-methylphenyl)butanoate |
InChI |
InChI=1S/C25H26O3/c1-18(2)24(21-11-7-9-19(3)15-21)25(26)27-17-20-10-8-14-23(16-20)28-22-12-5-4-6-13-22/h4-16,18,24H,17H2,1-3H3 |
InChI Key |
PSTAPXHJDQJNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



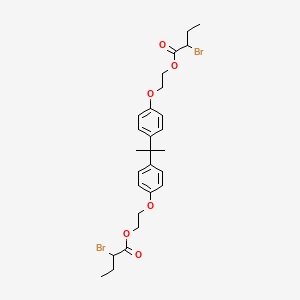
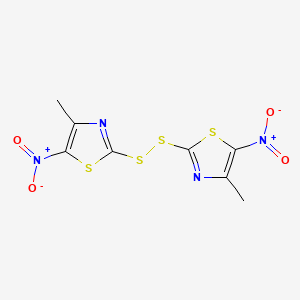
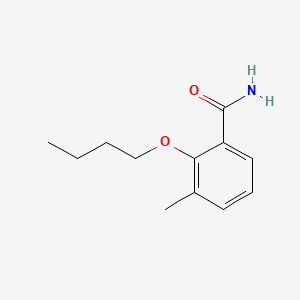
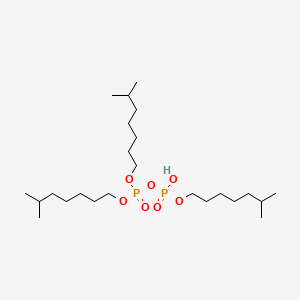
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

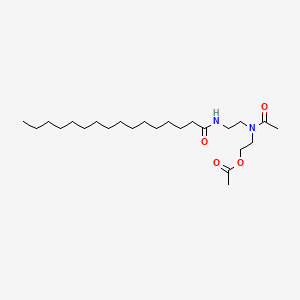
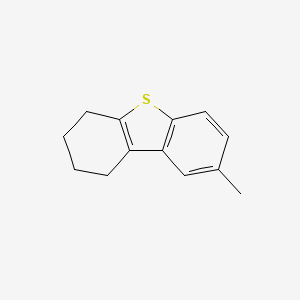

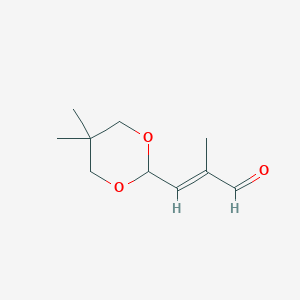
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

